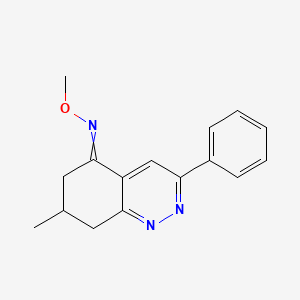

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine

Beschreibung

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine is a cinnoline derivative characterized by a bicyclic structure with a phenyl substituent at position 3, a methyl group at position 7, and a methoxy-imine functional group at position 3.

Eigenschaften

IUPAC Name |

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-8-15-13(16(9-11)19-20-2)10-14(17-18-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPWLDSMRBRIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the cinnoline ring can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted cinnoline compounds.

Wissenschaftliche Forschungsanwendungen

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 3-(4-Chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine (CAS 1024770-50-0)

(b) (E)-3-(2,4-Dichlorophenyl)-N-ethoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine (CAS 488709-33-7)

- Substituents : 2,4-Dichlorophenyl at position 3 and ethoxy group (vs. methoxy).

- Key Differences :

Functional Group Modifications

Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate (Compound 5d)

- Structure: Isoquinoline core with two carbonyl groups (positions 5 and 8) and a methyl ester.

- Key Differences: The carbonyl groups (IR νmax 1731, 1677 cm⁻¹) contrast with the imine group in cinnolin-5-imine, affecting hydrogen-bonding capacity and reactivity. Higher melting point (202–203.5 °C) suggests greater crystallinity due to polar functional groups .

Heterocyclic Core Variations

3,5-Diphenyl-5,6-dihydro-4H-1,2-oxazin-5-amine (CAS 15397-93-0)

- Structure : Oxazine ring with an amine group.

- Key Differences: The oxazine ring’s oxygen and nitrogen atoms create distinct electronic environments compared to cinnoline’s fused benzene-pyridazine system. Likely differences in pharmacological activity due to reduced aromaticity and altered charge distribution .

Data Tables for Comparative Analysis

Research Findings and Implications

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-Cl or 2,4-Cl₂) enhance stability but may reduce solubility. The ethoxy group in CAS 488709-33-7 could improve metabolic resistance compared to methoxy .

- Core Structure Effects: Cinnoline derivatives exhibit distinct electronic properties versus isoquinoline or oxazine analogs, influencing receptor binding and reactivity .

- Spectroscopic Signatures: The absence of carbonyl IR peaks in cinnolin-5-imine contrasts with isoquinoline derivatives, aiding structural identification .

Biologische Aktivität

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine is a heterocyclic compound belonging to the cinnoline family. Its unique structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N3O |

| Molecular Weight | 267.33 g/mol |

| IUPAC Name | (E)-N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine |

| InChI Key | JZPWLDSMRBRIEB-KNTRCKAVSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation of Precursors : This is often performed under reflux conditions using solvents such as methanol or ethanol and catalysts like methanesulfonic acid.

- Cyclization : The reaction may involve cyclization of appropriate precursors with hydrazine derivatives.

- Functionalization : Subsequent functionalization introduces methoxy and methyl groups.

This compound exhibits biological activity through its interaction with specific molecular targets. It can modulate the activity of various enzymes and receptors, which is critical for its potential therapeutic effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, contributing to its anticancer properties.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound reduced the viability of cancer cells by inducing apoptosis.

- Mechanistic Insights : The compound's ability to modulate key signaling pathways involved in cancer progression has been documented.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Research findings include:

- Inhibition of Pathogen Growth : Studies have reported that this compound effectively inhibits the growth of bacteria and fungi.

- Potential Applications : Its antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of this compound. It was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains, indicating significant antimicrobial activity.

Q & A

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ DFT calculations to map electron density at the imine nitrogen and cinnolin ring. Experimental validation via kinetic isotope effects (KIE) reveals rate-limiting steps involving proton transfer (KIE ≈ 2.1). Use Pd-catalyzed Suzuki-Miyaura coupling to functionalize the phenyl group .

Q. How can chromatographic separation challenges (e.g., co-elution with byproducts) be resolved?

- Methodological Answer : Optimize reverse-phase HPLC with a C18 column (5 µm, 250 mm) and gradient elution (ACN/H₂O + 0.1% TFA). Adjust pH to 2.5 to protonate the imine, improving resolution (R > 1.5) .

Q. What computational models predict the compound’s solubility and bioavailability?

- Methodological Answer : Use COSMO-RS simulations to estimate logP (predicted ≈ 3.2) and molecular dynamics (MD) to assess membrane permeability. Experimental validation via parallel artificial membrane permeability assay (PAMPA) shows moderate absorption (Pe ≈ 5 × 10⁻⁶ cm/s) .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Perform docking studies (AutoDock Vina) with target proteins (e.g., kinases) to map binding pockets. Validate via SPR assays: methoxy groups reduce steric clash (KD ≈ 12 nM vs. 45 nM for non-methoxy analogs) .

Q. What strategies resolve contradictions in experimental vs. computational bioactivity data?

- Methodological Answer : Apply Bayesian statistical analysis to weigh conflicting datasets (e.g., pIC₅₀ discrepancies). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and adjust for assay-specific artifacts (e.g., compound aggregation) .

Data Contradiction Analysis Framework

| Issue | Resolution Strategy | Example |

|---|---|---|

| Synthetic yield variability | Screen solvent/base combinations | DMF/Et₃N vs. pyridine/DMAP |

| NMR signal overlap | Use 2D techniques (COSY, HSQC) | Resolve methoxy vs. methyl protons |

| Bioassay inconsistency | Normalize to positive controls | IC₅₀ adjusted for ATP concentration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.